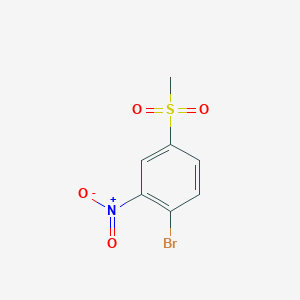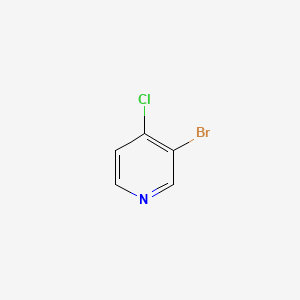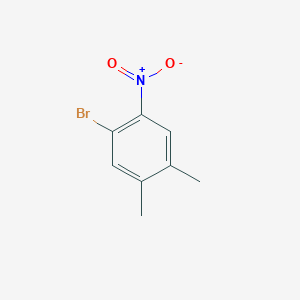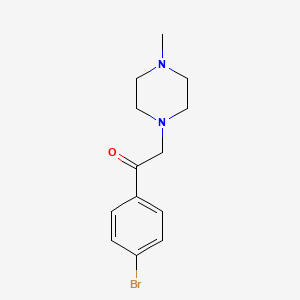![molecular formula C7H7N5O2S B1270955 [(6-amino-9H-purin-8-yl)sulfanyl]acetic acid CAS No. 304444-52-8](/img/structure/B1270955.png)
[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C₇H₇N₅O₂S and a molecular weight of 225.23 g/mol . This compound is characterized by the presence of a purine ring system substituted with an amino group at the 6-position and a sulfanylacetic acid moiety at the 8-position. It is primarily used in research settings, particularly in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-amino-9H-purin-8-yl)sulfanyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-amino-9H-purine.
Thioether Formation: The 6-amino-9H-purine is then reacted with a suitable thiol reagent to introduce the sulfanyl group at the 8-position.
Acetic Acid Introduction: Finally, the sulfanyl group is further reacted with bromoacetic acid to form the sulfanylacetic acid moiety.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid has several applications in scientific research:
Biochemistry: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Molecular Biology: The compound is utilized in the synthesis of nucleoside analogs for studying DNA and RNA synthesis.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of [(6-amino-9H-purin-8-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, thereby inhibiting enzyme activity. Additionally, the purine ring system can mimic natural nucleosides, allowing the compound to interfere with nucleic acid synthesis .
Comparison with Similar Compounds
[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid can be compared with other purine derivatives:
[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]acetic acid: Similar structure but with a benzyl group at the 9-position, which may alter its binding affinity and biological activity.
[(6-amino-9H-purin-8-yl)sulfanyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to other purine derivatives .
Properties
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c8-5-4-6(10-2-9-5)12-7(11-4)15-1-3(13)14/h2H,1H2,(H,13,14)(H3,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNGOBASIKAMLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)SCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364282 |
Source


|
| Record name | [(6-amino-9H-purin-8-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304444-52-8 |
Source


|
| Record name | [(6-amino-9H-purin-8-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
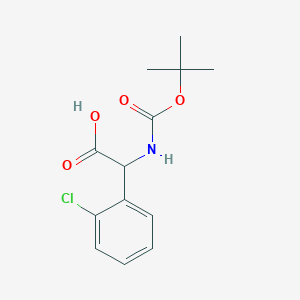
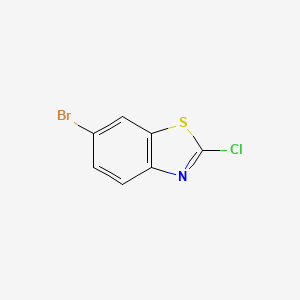
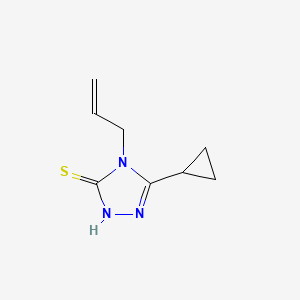


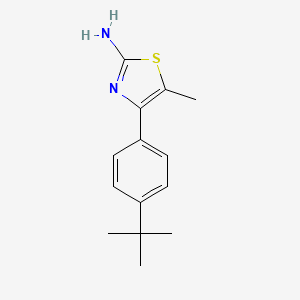
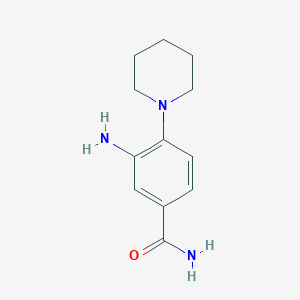
![4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270888.png)

